molecular formula C6H9N3O2 B1344983 4-nitro-1-propyl-1H-pyrazole CAS No. 1173061-75-0

4-nitro-1-propyl-1H-pyrazole

Cat. No.: B1344983
CAS No.: 1173061-75-0
M. Wt: 155.15 g/mol
InChI Key: NHCUMCWMHCBXRO-UHFFFAOYSA-N
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Description

4-nitro-1-propyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

4-nitro-1-propyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. For example, the reaction of propylhydrazine with 4-nitro-1,3-dicarbonyl compounds under acidic conditions can yield this compound .

Another method involves the cycloaddition of 1,3-dipoles to dipolarophiles. This reaction can be catalyzed by various metal catalysts, such as copper or palladium, to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

4-nitro-1-propyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The propyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.

Major Products

Mechanism of Action

The mechanism of action of 4-nitro-1-propyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-1-methyl-1H-pyrazole
  • 4-nitro-1-ethyl-1H-pyrazole
  • 4-nitro-1-butyl-1H-pyrazole

Uniqueness

4-nitro-1-propyl-1H-pyrazole is unique due to the presence of the propyl group, which can influence its chemical reactivity and physical properties. Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications .

Properties

IUPAC Name

4-nitro-1-propylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-3-8-5-6(4-7-8)9(10)11/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCUMCWMHCBXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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